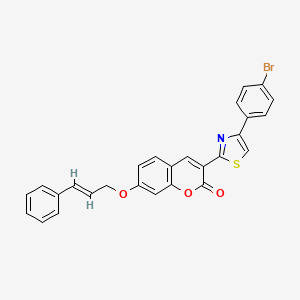
S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the diphenylamino and methylphenyl groups. The final step involves the sulfonation and thioation to form the benzenesulfonothioate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.
Aplicaciones Científicas De Investigación
S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes and receptors.
Industry: The compound’s properties make it suitable for use in materials science, including the development of advanced polymers and coatings.
Mecanismo De Acción
The mechanism by which S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its full potential.
Comparación Con Compuestos Similares
Similar Compounds
4-methyl-N-(4-methylphenyl)benzene sulfonamide: Shares structural similarities but lacks the imidazole and diphenylamino groups.
Pyridinium salts: Structurally diverse compounds with applications in various fields, similar to S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C28H23N3O2S2 |
|---|---|
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
4-(benzenesulfonylsulfanyl)-2-(4-methylphenyl)-N,N-diphenyl-1H-imidazol-5-amine |
InChI |
InChI=1S/C28H23N3O2S2/c1-21-17-19-22(20-18-21)26-29-27(28(30-26)34-35(32,33)25-15-9-4-10-16-25)31(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-20H,1H3,(H,29,30) |
Clave InChI |
BRHQYFGPDXEDNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=C(N2)N(C3=CC=CC=C3)C4=CC=CC=C4)SS(=O)(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981896.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B11981900.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11981912.png)

![2-chloro-N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11981924.png)

![ethyl (2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11981936.png)

![9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11981965.png)

![(2E)-3-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11981977.png)
